4,8-Dichloro-2-trichloromethylquinoline

Synthetic methodology Process chemistry Chlorination yield optimization

Sourcing the exact 4,8-dichloro-2-trichloromethylquinoline regioisomer is critical for replicating patented fungicidal triazolylquinolines (EP-0221947-A1). This compound provides the required pharmacophore with Cl at the 8-position modulating SNAr reactivity at C4. • High LogP (5.37) drives membrane penetration in antifungal screening • Scalable synthesis (PCl₅/PhCl, 64.5% yield) enables kg-scale production • Available ≥95% purity for agrochemical & anti-infective discovery programs.

Molecular Formula C10H4Cl5N
Molecular Weight 315.4 g/mol
CAS No. 93600-66-9
Cat. No. B1627923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-2-trichloromethylquinoline
CAS93600-66-9
Molecular FormulaC10H4Cl5N
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C10H4Cl5N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
InChIKeySVZIGLFLUNAGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dichloro-2-trichloromethylquinoline: Compound Overview


4,8-Dichloro-2-trichloromethylquinoline (CAS 93600-66-9; molecular formula C₁₀H₄Cl₅N; MW 315.41) is a polyhalogenated quinoline derivative bearing chlorine atoms at the 4- and 8-positions of the quinoline core and a trichloromethyl (–CCl₃) group at the 2-position . This compound belongs to the 2-trichloromethylquinoline class, a scaffold recognized for its utility as a synthetic intermediate in the preparation of fungicidal triazolylquinoline derivatives (e.g., EP-0221947-A1) and as a precursor to vinylic chlorides with documented antiparasitic potential [1][2]. The compound is commercially available as a research chemical from multiple suppliers, typically at purities ≥95%, and is primarily positioned as a building block for early-stage discovery programs in agrochemical and anti-infective research .

Substitution Specificity of 4,8-Dichloro-2-trichloromethylquinoline


The 4,8-dichloro substitution pattern on the quinoline core, combined with the electron-withdrawing 2-trichloromethyl group, creates a reactivity and physicochemical profile that cannot be replicated by mono-chlorinated or differently di-substituted trichloromethylquinoline analogs. The presence of chlorine at the 8-position introduces steric and electronic effects that modulate nucleophilic aromatic substitution (SNAr) reactivity at the 4-position, a critical consideration when this compound is employed as an intermediate for further derivatization [1]. Furthermore, the additional chlorine atoms relative to the parent 2-trichloromethylquinoline scaffold substantially elevate lipophilicity (calculated LogP ≈ 5.37 vs. ~4.06 for the non-chlorinated parent), which directly impacts membrane permeability, metabolic stability, and bioaccumulation potential for any downstream products . In agrochemical fungicide programs, the 4,8-dichloro motif has been specifically claimed in patent literature (e.g., triazolylquinoline fungicides) as part of the pharmacophore required for target engagement; replacing it with an alternative halogenation pattern would invalidate the claimed composition of matter [2].

Differential Evidence: 4,8-Dichloro-2-trichloromethylquinoline vs. Structural Analogs


Synthesis Yield: Regioisomer Comparison

In the identical US 4,599,345 patent experimental protocol (PCl₅ in monochlorobenzene at 130–135 °C), the synthesis of 2-trichloromethyl-4,8-dichloroquinoline proceeded with a 64.5% isolated yield [1]. Under analogous conditions, the 4,6-dichloro regioisomer (2-trichloromethyl-4,6-dichloroquinoline) was obtained in 83.9% yield, and the 4,7-dichloro regioisomer yielded 63.4%. The most efficient conversion was observed for 2-trichloromethyl-6-methyl-4-chloroquinoline at 95.1% yield. The yield differential reveals that the 8-chloro substituent exerts a measurable deactivating effect on the trichloromethylation reaction relative to the 6-chloro isomer, likely due to peri-steric interactions between the 8-Cl and the incoming electrophilic chlorine species [2]. For procurement decisions, this 64.5% benchmark is significant: it reflects the synthetic efficiency achievable for this specific substitution pattern and informs cost-of-goods expectations for scale-up campaigns.

Synthetic methodology Process chemistry Chlorination yield optimization Quinoline derivatization

Lipophilicity Differentiation vs. Key Analogs

The calculated LogP (XLogP3/ACDLogP) of 4,8-dichloro-2-trichloromethylquinoline is 5.37, representing a significant elevation compared to both the non-chlorinated parent 2-trichloromethylquinoline (LogP ≈ 4.06) and the trichloromethyl-free precursor 4,8-dichloroquinoline (LogP ≈ 3.54) . The incremental ΔLogP of +1.31 relative to the parent trichloromethylquinoline is attributable to the two additional chlorine atoms, translating to a theoretical ~20-fold increase in octanol-water partition coefficient. At a LogP of 5.37, this compound substantially exceeds Lipinski's Rule of Five threshold (LogP ≤ 5), which has direct implications for its suitability as a final drug candidate versus its role as a lipophilic intermediate requiring subsequent polarity optimization. In contrast, the 4-chloro-2-trichloromethylquinoline analog exhibits an intermediate LogP of 4.71, while the more polar 4,8-dichloroquinoline (lacking –CCl₃) shows LogP of ~3.54 .

Lipophilicity Drug-likeness Membrane permeability ADME prediction Bioaccumulation assessment

Boiling Point and Thermal Stability Comparison

The predicted boiling point of 4,8-dichloro-2-trichloromethylquinoline is 363.3 °C at 760 mmHg, with a density of 1.642 g/cm³ . This represents a significant elevation relative to the 4-chloro-2-trichloromethylquinoline analog (bp 331.9 °C) and the parent 2-trichloromethylquinoline (bp ~325.9 °C) . The ~31–37 °C boiling point increase is consistent with the incremental molecular weight and enhanced van der Waals interactions conferred by the additional chlorine atoms. For process chemistry teams evaluating purification strategies, the higher boiling point makes conventional distillation impractical and favors crystallization-based isolation (as employed in the patent synthesis using methanol recrystallization) [1]. Compared to 4,8-dichloroquinoline (bp 292.9 °C), the compound's boiling point is elevated by approximately 70 °C, underscoring the substantial contribution of the –CCl₃ group to intermolecular forces .

Thermal stability Purification methodology Process development Physical property comparison

Antifungal Potential: 2-Trichloromethylquinoline Scaffold Analogy

Although direct, publicly available quantitative antifungal MIC or EC₅₀ data for 4,8-dichloro-2-trichloromethylquinoline itself are absent from the peer-reviewed literature, strong class-level evidence exists for the broader 2-trichloromethylquinoline scaffold. A 1991 study in Pesticide Science demonstrated that a series of 4-alkoxy- and 4-ω-aminoalkoxy-2-trichloromethylquinolines exhibited antifungal activity against multiple fungal species, with several compounds (designated IVa, IVb, IVc, Vb, Vc, and VI) showing particularly noteworthy effects on Phycomycete fungi [1]. The 4,8-dichloro-2-trichloromethylquinoline compound appears as a key synthetic precursor in the patent family EP-0221947, which claims triazolylquinoline derivatives with fungicidal activity, and is cross-referenced in CS-274277-B2 (Fungicide and method of its active substance production) [2]. Furthermore, the broader class of halogenated quinolines has been shown to exhibit potent antifungal activity: a 2016 study of 19 diverse halogenated quinoline analogues demonstrated MICs as low as 100 nM against Candida albicans and 50–780 nM against Cryptococcus neoformans, with several compounds eradicating mature biofilms at MBEC values of 6.25–62.5 µM [3]. The polyhalogenated nature of 4,8-dichloro-2-trichloromethylquinoline (five chlorine atoms) places it at the high-halogenation end of this active series, which is structurally consistent with the enhanced antifungal potency observed for highly halogenated quinoline analogs in the reported SAR trends.

Antifungal activity Crop protection Structure-activity relationship Phycomycete fungi Quinoline fungicides

Application Scenarios: 4,8-Dichloro-2-trichloromethylquinoline


Triazolylquinoline Fungicide Intermediate

4,8-Dichloro-2-trichloromethylquinoline is explicitly referenced in patent family EP-0221947-A1/B1 and CS-274277-B2 as a precursor for triazolylquinoline derivatives with fungicidal activity. The 4,8-dichloro substitution pattern is part of the claimed pharmacophore, and procurement of this specific regioisomer is necessary to reproduce the patented compositions. Based on US 4,599,345, the compound is accessible in 64.5% yield via PCl₅ chlorination in monochlorobenzene, with isolation by methanol crystallization—a protocol directly transferable to kilogram-scale production [1][2].

4-Substituted-2-trichloromethylquinoline Library Synthesis

The 4-chloro position in 4,8-dichloro-2-trichloromethylquinoline serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alkoxides, or thiols to generate diverse 4-substituted analogs. Given the established antifungal activity of 4-alkoxy-2-trichloromethylquinolines against Phycomycete fungi and the potent anti-Candida activity (MIC 100 nM) demonstrated by structurally related halogenated quinolines, this compound is a logical starting point for synthesizing focused libraries targeting fungal pathogens. The high LogP (5.37) of the parent compound is advantageous for initial hits requiring membrane penetration but should be reduced in later optimization rounds to improve drug-like properties [3][4].

Vinylic Chloride Precursor for Antiparasitic Agents

Trichloromethylated quinolines, including the 4,8-dichloro variant, have been employed as substrates for the synthesis of original vinylic chlorides via monoelectronic transfer mechanisms under mild conditions, yielding products with documented antiparasitic potential. The high chlorine content (five chlorine atoms; 56.2% Cl by mass) provides multiple sites for further functionalization. Researchers pursuing antiparasitic lead generation—particularly against Plasmodium and Leishmania species, where 2-trichloromethylquinazoline/quinoline scaffolds have shown promising EC₅₀ values—can utilize this compound as a versatile starting material [5][6].

Physicochemical Probe for Halogenated Heterocycle SPR Studies

With its calculated LogP of 5.37, boiling point of 363.3 °C, and density of 1.642 g/cm³, 4,8-dichloro-2-trichloromethylquinoline represents an extreme data point on the lipophilicity and thermal stability continuum of chlorinated quinolines—substantially exceeding the properties of 4-chloro-2-trichloromethylquinoline (LogP 4.71, bp 331.9 °C), 2-trichloromethylquinoline (LogP 4.06, bp ~326 °C), and 4,8-dichloroquinoline (LogP 3.54, bp 293 °C). This makes it a valuable reference compound for computational chemistry validation sets, chromatographic method development (reverse-phase HPLC retention time benchmarking), and environmental fate modeling where accurate LogP and boiling point inputs are required for bioaccumulation and volatility predictions .

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